molecular formula C10H13NO2 B056020 5,6-Dimethoxyisoindoline CAS No. 114041-16-6

5,6-Dimethoxyisoindoline

Cat. No. B056020
CAS RN: 114041-16-6
M. Wt: 179.22 g/mol
InChI Key: WMIINIMCTOCKNL-UHFFFAOYSA-N
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Description

5,6-Dimethoxyisoindoline is a chemical compound with the CAS Number: 114041-17-7 . It has a molecular weight of 215.68 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

A series of indole-based σ2 receptor ligands containing 5,6-dimethoxyisoindoline were designed and synthesized . The corresponding radiotracers were prepared by an efficient one-pot, two-step reaction sequence .


Molecular Structure Analysis

The structure of 5,6-Dimethoxyisoindoline is related to the structure of potential anti-Alzheimer’s compound 5,6-Dimethoxy-1-indanone (5,6-DMI) and its binding interaction towards the active site by molecular docking studies .


Chemical Reactions Analysis

The reactivity of 5,6-dihydroxyindole and its major dimers has been studied with the use of a recently proposed general-purpose reactive indicator .


Physical And Chemical Properties Analysis

It is commonly accepted to be a heterogeneous macromolecule of 5,6-dihydroxyindole (DHI) and its 2-carboxylated form 5,6-dihydroxyindole-2-carboxylic acid (DHICA) .

Scientific Research Applications

Sigma-2 Receptor Ligands

5,6-Dimethoxyisoindoline has been used in the synthesis of indole-based σ2 receptor ligands . These ligands have shown high to moderate affinity and selectivity for σ2 receptors . The σ2 receptor is a promising target for the treatment of cancer .

Antiproliferative Activity

Compounds derived from 5,6-Dimethoxyisoindoline have displayed significant antiproliferative activity in DU145, MCF7, and C6 cells . This suggests potential applications in cancer treatment .

Cell Cycle Analyses

5,6-Dimethoxyisoindoline derivatives have been found to induce a G1 phase cell cycle arrest in DU145 cells . This could be useful in studying cell cycle progression and developing treatments for diseases like cancer .

Brain-Penetrant Radioligands

5,6-Dimethoxyisoindoline has been used in the development of brain-penetrant 18F-labeled radioligands . These radioligands have shown high brain uptake and high brain-to-blood ratio , suggesting potential applications in neuroimaging .

Synthesis of N-Isoindoline-1,3-diones

5,6-Dimethoxyisoindoline is a key component in the synthesis of N-isoindoline-1,3-dione heterocycles . These compounds have diverse applications in fields like pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Therapeutic Agents

Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, which can be synthesized using 5,6-Dimethoxyisoindoline, could unlock their potential as therapeutic agents .

Mechanism of Action

Target of Action

The primary target of 5,6-Dimethoxyisoindoline is the sigma-2 receptor . This receptor has been identified as a potential target for cancer treatment due to its high expression in proliferating tumor cells . The sigma-2 receptor can serve as a receptor-based biomarker to distinguish different proliferative states of solid tumors .

Mode of Action

5,6-Dimethoxyisoindoline interacts with its target, the sigma-2 receptor, by binding to it with high affinity . This interaction leads to the internalization of the sigma-2 receptor ligands into tumor cells . The compound also has high affinity for serotonin and dopamine receptors .

Biochemical Pathways

Upon binding to the sigma-2 receptor, 5,6-Dimethoxyisoindoline activates apoptosis via multiple pathways . This leads to a reduction in the proliferation of tumor cells

Pharmacokinetics

It is known that the compound is rapidly taken up by cancer cells , which suggests that it may have good bioavailability.

Result of Action

The binding of 5,6-Dimethoxyisoindoline to the sigma-2 receptor and its subsequent internalization into tumor cells leads to cell cycle arrest in the G1 phase . This results in the death of cancer cells . The compound also displays significant antiproliferative activity in various cell lines .

Action Environment

The efficacy and stability of 5,6-Dimethoxyisoindoline can be influenced by various environmental factors. For instance, the density of the sigma-2 receptor in tumor cells can affect the compound’s action . .

Safety and Hazards

5,6-Dimethoxyisoindoline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used and dust formation should be avoided .

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIINIMCTOCKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602167
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxyisoindoline

CAS RN

114041-16-6
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.20 g (4.46 mmol) of 2-benzyl-5,6-dimethoxyisoindoline was dissolved in 40 ml of methanol at 40° C., and 84 mg of 10% palladium carbon was added thereto. Under a hydrogen stream, catalytic reduction was conducted at the same temperature for 4 hours. The solvent was distilled off under reduced pressure, and a small amount of ethyl acetate and diethylether was added to the residue and stirred. The precipitates were collected to obtain 617 mg (yield: 77.3%) of the above identified compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
84 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5,6-Dimethoxyisoindoline interact with the σ2 receptor, and what are the downstream effects of this interaction?

A1: While the exact mechanism of action remains under investigation, research suggests that 5,6-Dimethoxyisoindoline demonstrates high affinity for the σ2 receptor. [, ] This binding appears to trigger downstream effects such as G1 phase cell cycle arrest, ultimately leading to antiproliferative activity against tumor cells. [, ] Further research is needed to fully elucidate the precise signaling pathways involved.

Q2: What is the structure-activity relationship (SAR) of 5,6-Dimethoxyisoindoline derivatives as σ2 receptor ligands?

A2: Studies indicate that the combination of a 5,6-Dimethoxyisoindoline scaffold with an N-(4-fluorophenyl)indole moiety enhances binding affinity and selectivity for the σ2 receptor. [] Researchers observed that modifications to these structural elements can significantly influence the compound's affinity for the σ2 receptor, highlighting the importance of SAR studies in optimizing drug design for this target. [, ]

Q3: What are the in vitro and in vivo efficacy results for 5,6-Dimethoxyisoindoline derivatives targeting the σ2 receptor?

A3: In vitro studies utilizing the MTT assay demonstrated that compounds incorporating the 5,6-Dimethoxyisoindoline scaffold exhibited significant antiproliferative activity against DU145, MCF7, and C6 cancer cell lines. [] Furthermore, in vivo studies utilizing a U87MG glioma xenograft model showcased the successful tumor visualization and high uptake of a radiolabeled 5,6-Dimethoxyisoindoline derivative, confirming the in vivo targeting of σ2 receptors in tumors. [] These findings support further investigation into the therapeutic potential of 5,6-Dimethoxyisoindoline-based compounds for cancer treatment.

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